5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride
Overview
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives in the agrochemical and pharmaceutical industries has been discussed . The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Scientific Research Applications
Synthesis and Inhibitory Activities 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride derivatives demonstrate significant inhibitory activities toward secretory phospholipase A₂ (sPLA₂). For instance, a study by Nakayama et al. (2011) explored the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives and found that these compounds exhibited potent inhibitory effects against sPLA₂, with one particular derivative showing an IC₅₀ value of 90 µM (Nakayama, H., Ishihara, K., Akiba, S., & Uenishi, J., 2011).
Efficient Sulfonation and Synthesis of Derivatives Janosik et al. (2006) studied the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile, leading to an efficient and simple protocol for direct synthesis of corresponding sulfonyl chlorides. These compounds could be easily converted to various sulfonamide derivatives, showcasing the versatility of this compound in chemical synthesis (Janosik, T., Shirani, H., Wahlström, N., Malky, I., Stensland, B., & Bergman, J., 2006).
Catalysis and Pyrrole Synthesis Research by Harrison et al. (2006) showed that silver trifluoromethanesulfonate or a mixture of gold(I) chloride and silver trifluoromethanesulfonate can catalyze the formation of pyrroles from substituted beta-alkynyl ketones and amines, highlighting the role of this compound in catalytic processes (Harrison, T. J., Kozak, J., Corbella-Pané, M., & Dake, G., 2006).
Synthesis of Functionalized Pyrroles Zhao et al. (2016) reported the selective synthesis of 2-trifluoromethyl-5-(arylsulfonyl)methyl pyrroles and 2-trifluoromethyl-4-(arylsulfonyl)methyl pyrroles from trifluoromethyl-substituted 3-aza-1,5-enynes, demonstrating the utility of this compound in creating functionalized pyrroles (Zhao, Y.-n., Wang, H., Li, X., Wang, D., Xin, X., & Wan, B., 2016).
Chemical Synthesis and Polymer Development Liu et al. (2013) explored the use of a diamine containing pyridine and trifluoromethylphenyl groups, synthesized using trifluoromethanesulfonyl chloride, in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. This study illustrates the application of this compound in the development of high-performance polymers (Liu, X.-L., Wu, D. K., Sun, R., Yu, L.-M., Jiang, J., & Sheng, S.-R., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO2S/c6-13(11,12)3-1-4(10-2-3)5(7,8)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQTTGHSLGKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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